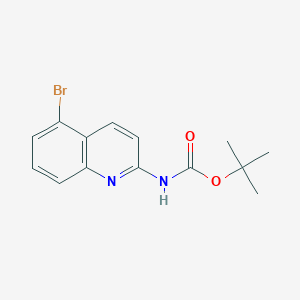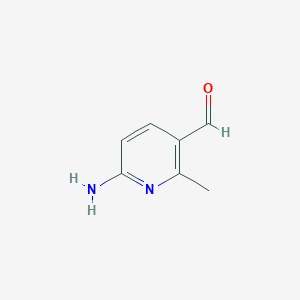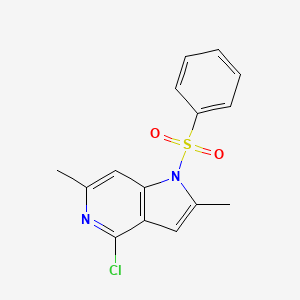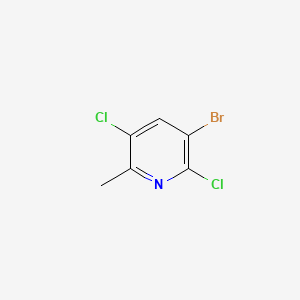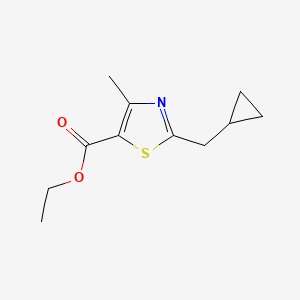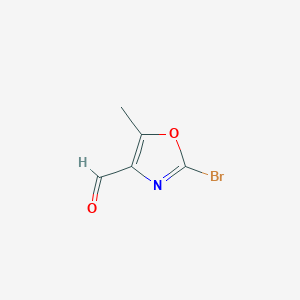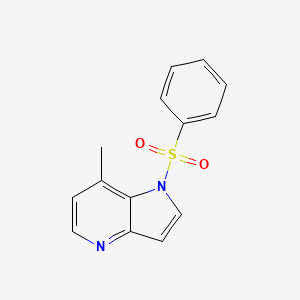![molecular formula C8H12N2O3 B1528275 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1695771-59-5](/img/structure/B1528275.png)
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Overview
Description
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione is a chemical compound . It is related to 5,7-diazaspiro[3.4]octane-6,8-dione , which has a molecular weight of 140.14 .
Molecular Structure Analysis
The InChI code for 5,7-diazaspiro[3.4]octane-6,8-dione, a related compound, is 1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) . This provides a basis for understanding the molecular structure of 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione.Physical And Chemical Properties Analysis
5,7-diazaspiro[3.4]octane-6,8-dione, a related compound, has a molecular weight of 140.14, a melting point of 223-225 degrees Celsius, and is a powder at room temperature .Scientific Research Applications
Corrosion Inhibition
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic solutions. These compounds have demonstrated effective corrosion inhibition, attributed to their ability to adsorb onto the steel surface through both physical and chemical processes. The adsorption follows the Langmuir isotherm model, with π-electrons in the aromatic ring and lone-pair electrons in the methoxy group enhancing adsorption and inhibition efficiency (Chafiq et al., 2020).
Crystal Structure Analysis
The compound's crystal structure has been studied, revealing its unique conformation. It consists of two connected rings: a piperazine-2,5-dione ring adopting a slight boat conformation and a five-membered ring in an envelope conformation. These structural features play a crucial role in its reactivity and interaction with other molecules (Rohlíček et al., 2010).
Anticonvulsant Activity
Derivatives of 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione have been synthesized and evaluated for their anticonvulsant activities. Studies have shown that specific derivatives exhibit significant protective effects on seizures, offering a promising basis for the development of new anticonvulsant agents. The structure-activity relationship (SAR) studies contribute to understanding how modifications in the chemical structure affect pharmacological activity (Madaiah et al., 2012).
Synthesis of Spiro Dilactones
Efficient methods have been developed for synthesizing triazole-containing spiro dilactones, starting from 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione derivatives. These spiro dilactones, characterized by their multifunctionality and potential for further chemical modifications, have applications in material science and organic synthesis (Ghochikyan et al., 2016).
Polymer Synthesis
The compound has been incorporated into the backbone of aromatic polyesters, demonstrating the versatility of spirodilactam structures in polymer chemistry. These polyesters exhibit excellent thermal stability and potential for creating materials with unique physical properties, such as high glass transition temperatures and inherent viscosities (Bucio et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-5-3-8(4-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTFCUXNPQRESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



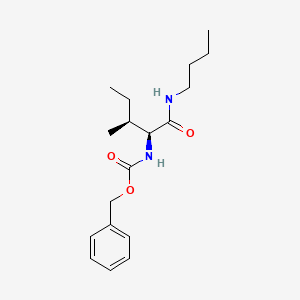
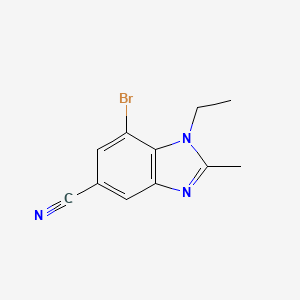
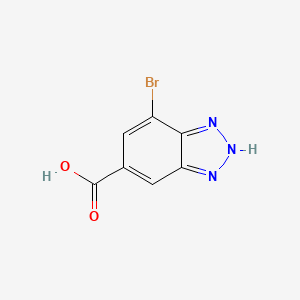
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)
